molecular formula C19H22N4O2 B2749286 1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one CAS No. 2034369-10-1

1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one

Cat. No.: B2749286
CAS No.: 2034369-10-1
M. Wt: 338.411
InChI Key: OXTLIAKITFLMRA-UHFFFAOYSA-N
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Description

The compound “1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-phenylpropan-1-one” is a derivative of 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one . It exhibits inhibitory activity against at least one kinase selected from the group consisting of Akt kinase, Rsk kinase, and S6K kinase . This makes it useful as a prophylactic and/or therapeutic agent for diseases associated with these kinases, particularly cancer .


Synthesis Analysis

The synthesis of similar compounds has been accomplished through methylation of 4-chloro-7H-pyrrolo-[2,3-d]pyrimidine with methyl iodide . The reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures gives the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a 5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one core . The molecule also contains a morpholino group and a phenylpropan-1-one group .

Scientific Research Applications

Pharmacological Interest of Morpholine and Pyrans Derivatives

Morpholine derivatives, including those structurally related to the compound , are recognized for their broad spectrum of pharmacological activities. A review by Asif and Imran (2019) discusses the chemical designing of morpholine derivatives for diverse pharmacological activities, highlighting their significance in medicinal chemistry. The review emphasizes the role of six-membered heterocyclic compounds containing oxygen, like 2H-pyran and 4H-pyrans, in biochemistry and their diverse applications due to their potent pharmacophoric activities (Asif & Imran, 2019).

Role of Morpholino Oligos in Gene Function Inhibition

Heasman (2002) reviews the application of morpholino oligos as a method to inhibit gene function across a range of model organisms, such as sea urchin, ascidian, zebrafish, frog, chick, and mouse. This study highlights the versatility of morpholino derivatives in studying gene function, demonstrating their utility in developmental biology and genetic research (Heasman, 2002).

Photocatalytic Degradation of Pollutants

Pichat (1997) investigates the photocatalytic degradation of aromatic and alicyclic pollutants in water, including morpholine, showcasing the environmental applications of morpholine derivatives. This research provides insight into the mechanisms and pathways of photocatalytic degradations, illustrating the complexity and effectiveness of these processes in treating water pollutants (Pichat, 1997).

Synthetic Approaches to Potent Antioxidative Spiro-Alkaloids

Faisal et al. (2018) discuss synthetic approaches to acortatarins, shensongines, and pollenopyrroside, which are potent antioxidative spiro-alkaloids featuring a rare morpholine moiety. This review underscores the importance of morpholine derivatives in the synthesis of new therapeutics for diseases where reactive oxygen species (ROS) are implicated, highlighting their potential in medicinal chemistry (Faisal et al., 2018).

Pyranopyrimidine Scaffolds in Medicinal Chemistry

Parmar, Vala, and Patel (2023) review the significance of pyranopyrimidine scaffolds, closely related to the queried compound, in medicinal and pharmaceutical industries. This article covers synthetic pathways and applications of pyranopyrimidine derivatives, showcasing their broad applicability and the importance of hybrid catalysts in their synthesis (Parmar, Vala, & Patel, 2023).

Future Directions

The compound’s inhibitory activity against certain kinases and its potential use as a therapeutic agent for diseases associated with these kinases, particularly cancer , suggest that it could be a subject of future research in medicinal chemistry. Further studies could explore its synthesis, reactivity, mechanism of action, and safety profile in more detail.

Properties

IUPAC Name

1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c24-18(7-6-15-4-2-1-3-5-15)23-13-16-12-20-19(21-17(16)14-23)22-8-10-25-11-9-22/h1-5,12H,6-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTLIAKITFLMRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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